
1-Bromo-5-cloro-2-etoxi benceno
Descripción general
Descripción
1-Bromo-5-chloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . The compound is liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-chloro-1-ethoxybenzene . The InChI code is 1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-5-chloro-2-ethoxybenzene are not detailed in the search results, benzylic halides like this compound typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
1-Bromo-5-chloro-2-ethoxybenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Síntesis orgánica
1-Bromo-5-cloro-2-etoxi benceno es un reactivo versátil en la síntesis orgánica. Puede sufrir diversas reacciones, incluyendo sustitución nucleofílica y sustitución electrofílica aromática, para formar una amplia gama de productos. Por ejemplo, se puede utilizar para sintetizar moléculas complejas introduciendo grupos éter en compuestos aromáticos, que pueden servir como precursores para una posterior funcionalización .
Investigación farmacéutica
En la investigación farmacéutica, este compuesto es valioso para la construcción de farmacóforos, que son partes de estructuras moleculares que son responsables de la actividad biológica de un fármaco. Se puede utilizar para crear nuevas entidades químicas que pueden actuar como agentes terapéuticos potenciales, particularmente en el desarrollo de inhibidores de SGLT2, que son una clase de medicamentos utilizados para tratar la diabetes .
Ciencia de materiales
En la ciencia de materiales, this compound se puede utilizar para modificar las propiedades de los materiales a nivel molecular. Puede participar en la síntesis de semiconductores orgánicos, que se utilizan en una variedad de aplicaciones, incluyendo diodos emisores de luz orgánica (OLED) y células solares .
Ingeniería química
Este compuesto juega un papel en la ingeniería química, particularmente en el diseño de procesos para la producción química a gran escala. Su reactividad puede aprovecharse para optimizar las condiciones de reacción y mejorar los rendimientos en la fabricación de productos químicos orgánicos complejos .
Química analítica
En química analítica, this compound se puede utilizar como un compuesto estándar o de referencia en varias técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos utilizados en el análisis cualitativo y cuantitativo de compuestos químicos .
Investigación ambiental
El impacto ambiental de productos químicos como this compound es un área de estudio significativa. Los investigadores utilizan este compuesto para comprender sus vías de degradación y sus posibles efectos en los ecosistemas. También se estudia su papel en la formación de subproductos durante los procesos de tratamiento de agua y su comportamiento en diferentes compartimentos ambientales .
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-5-chloro-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-5-chloro-2-ethoxybenzene affects the biochemical pathways involving the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the action of 1-Bromo-5-chloro-2-ethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
The action of 1-Bromo-5-chloro-2-ethoxybenzene can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the rate and outcome of the reaction . Additionally, the presence of other substances in the reaction environment can also influence the reaction .
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAXVGTPDYRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
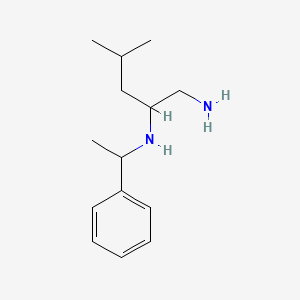
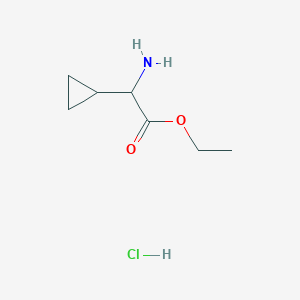
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)

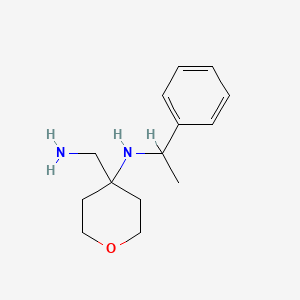
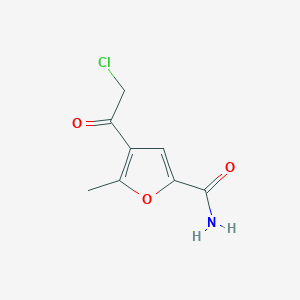
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
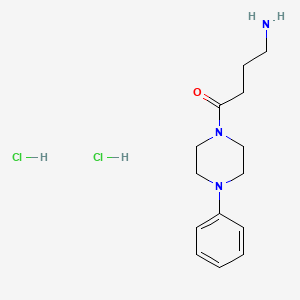
![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
